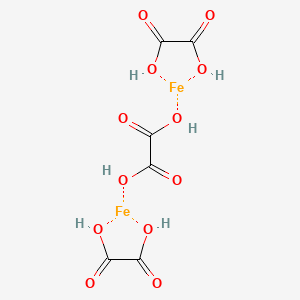

Iron (III) oxalate

Description

Properties

IUPAC Name |

iron;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDVHKFBLMHJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Fe].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Fe2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Properties of Iron(III) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of iron(III) oxalate. It details the structural, bonding, stability, and photochemical properties of the ferrioxalate complex, supported by quantitative data, experimental protocols, and logical diagrams to facilitate understanding and application in research and development.

Molecular Structure and Bonding

The most prominent species in the coordination chemistry of iron(III) and oxalate is the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻. This complex is the core component of salts such as potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O.[1]

1.1 Coordination Geometry

The iron(III) center in the [Fe(C₂O₄)₃]³⁻ anion features a distorted octahedral geometry.[2][3] The central iron atom is in a +3 oxidation state and is coordinated to three bidentate oxalate (C₂O₄²⁻) ligands. Each oxalate ligand binds to the iron center through two oxygen atoms.[2] The Fe-O bond distances are all close to 2.0 Å, which is indicative of a high-spin Fe(III) complex. A low-spin configuration would likely lead to Jahn-Teller distortions, which are not observed.[2]

The overall structure of salts like K₃[Fe(C₂O₄)₃]·3H₂O consists of these [Fe(C₂O₄)₃]³⁻ octahedral units linked through potassium ions and hydrogen bonding between the water molecules of hydration and the oxalate anions, forming a three-dimensional supramolecular network.[4][5]

1.2 Chirality

The [Fe(C₂O₄)₃]³⁻ complex exhibits helical chirality, meaning it can exist as two non-superimposable mirror images (enantiomers).[2][6] Following IUPAC nomenclature, the isomer with a left-handed screw axis is designated with the Greek symbol Λ (lambda), while its mirror image with a right-handed screw axis is assigned the symbol Δ (delta).[2][6]

1.3 Structural Data

The crystallographic parameters for potassium tris(oxalato)ferrate(III) trihydrate provide precise details of its solid-state structure.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4][7] |

| Space Group | P2₁/c | [4][7] |

| a (Å) | 7.7422(10) | [4][7] |

| b (Å) | 19.9168(10) | [4][7] |

| c (Å) | 10.3457(10) | [4][7] |

| β (°) | 107.846(10) | [4][7] |

| Volume (ų) | 1518.5(3) | [4][7] |

| Z (formula units per cell) | 4 | [4][7] |

| Fe-O Bond Distances (Å) | ~2.0 | [2] |

Stability in Aqueous Solution

In aqueous solution, iron(III) forms stepwise complexes with oxalate ions: the monooxalate [Fe(C₂O₄)]⁺, the bisoxalate [Fe(C₂O₄)₂]⁻, and the trisoxalate [Fe(C₂O₄)₃]³⁻. The stability of these species is described by their formation constants.

| Equilibrium | Constant Type | Log Value | Reference |

| Fe³⁺ + C₂O₄²⁻ ⇌ [Fe(C₂O₄)]⁺ | Stepwise (log K₁) | ~7.5 - 9.4 | [8] |

| [Fe(C₂O₄)]⁺ + C₂O₄²⁻ ⇌ [Fe(C₂O₄)₂]⁻ | Stepwise (log K₂) | ~5.2 - 6.7 | |

| [Fe(C₂O₄)₂]⁻ + C₂O₄²⁻ ⇌ [Fe(C₂O₄)₃]³⁻ | Stepwise (log K₃) | ~3.9 - 5.0 | |

| Fe³⁺ + 3C₂O₄²⁻ ⇌ [Fe(C₂O₄)₃]³⁻ | Overall (log β₃ or log K) | 11.90 | [9] |

The negative free energy of formation (ΔG) for the ferric oxalate complex is reported as -6.8359 x 10⁴ J K⁻¹ mol⁻¹, indicating that the complex formation is a spontaneous process.[9]

Photochemical Properties

The ferrioxalate anion is highly sensitive to light and high-energy electromagnetic radiation, a property that makes it a standard for chemical actinometry.[1][10]

3.1 Mechanism of Photoreduction

Upon absorption of a photon (in the UV-visible range, e.g., 250-500 nm), the [Fe(C₂O₄)₃]³⁻ complex undergoes an intramolecular ligand-to-metal charge transfer (LMCT).[11][12] This process involves the transfer of an electron from an oxalate ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the oxidation of the oxalate ligand to carbon dioxide (CO₂).[10][13]

The overall photochemical reaction is: 2[Fe(C₂O₄)₃]³⁻ + hν → 2[Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂

The main primary photochemical process is the formation of a radical complex, [(C₂O₄)₂Feᴵᴵ(C₂O₄•)]³⁻.[11][12][14] This intermediate can then undergo further reactions, including dissociation, to produce the final Fe(II) products and radical species.[12][14] The quantum yield for the formation of Fe(II) is notably high, approximately 1.24 in the wavelength range of 270-365 nm, and is largely independent of temperature and concentration.[10]

Experimental Protocols

4.1 Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

This synthesis is a common and illustrative preparation of a transition metal complex.[15][16] The following protocol is a multi-step procedure starting from a ferrous salt.

Methodology:

-

Preparation of Ferrous Oxalate (FeC₂O₄): Dissolve ~5 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in 15 mL of deionized water containing a few drops of 3M H₂SO₄ to prevent hydrolysis.[15][17] To this solution, add 50 mL of ~0.5 M oxalic acid (H₂C₂O₄).[15] Heat the mixture to boiling while stirring constantly. A yellow precipitate of ferrous oxalate will form.[15] Remove from heat, allow the precipitate to settle, decant the supernatant, and wash the precipitate with hot deionized water.[15][17]

-

Oxidation to Ferric State: Add 20 mL of ~1 M potassium oxalate (K₂C₂O₄) to the ferrous oxalate precipitate and heat the slurry to 40°C.[15] While maintaining the temperature between 40°C and 50°C, slowly add 10 mL of 6% hydrogen peroxide (H₂O₂) dropwise with continuous stirring.[15] This oxidizes the Fe(II) to Fe(III). A brown precipitate of ferric hydroxide, Fe(OH)₃, may form as a transient intermediate.[15]

-

Formation of the Complex: Heat the resulting solution to boiling. Add ~20 mL of ~0.5 M H₂C₂O₄. Add the first portion (~5 mL) at once to the boiling solution, which should dissolve the Fe(OH)₃ precipitate.[15] Continue adding the remaining oxalic acid dropwise while maintaining the temperature near boiling until the solution becomes a clear, brilliant green.[15]

-

Crystallization: Filter the hot solution to remove any impurities. Allow the filtrate to cool to room temperature. Add ethanol to the solution to decrease the solubility of the complex salt and induce crystallization.[15][16] Cool the mixture in an ice bath to maximize the yield of green crystals.

-

Isolation: Collect the green crystals of K₃[Fe(C₂O₄)₃]·3H₂O by vacuum filtration. Wash the crystals with a 50:50 ethanol-water mixture and then with acetone before air-drying.[16]

4.2 Characterization by Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei. For iron(III) oxalate complexes, it provides definitive evidence of the oxidation state and spin state of the iron center.

Methodology: A sample of the iron oxalate complex is exposed to a source of gamma rays (typically from the decay of ⁵⁷Co). The iron nuclei in the sample will resonantly absorb the gamma rays at specific energies, which are sensitive to the electron density at the nucleus (isomer shift) and the electric field gradient (quadrupole splitting). Room temperature ⁵⁷Fe Mössbauer spectra are typically recorded in transmission geometry using a constant acceleration spectrometer.[18]

Data Interpretation: The Mössbauer spectrum of Fe₂(C₂O₄)₃·4H₂O shows a single quadrupole doublet, confirming that the Fe(III) cations are in equivalent environments.[18] The hyperfine parameters are characteristic of high-spin Fe(III) in an octahedral oxygen environment.[18][19]

| Parameter | Typical Value (mm/s) | Interpretation | Reference |

| Isomer Shift (δ) | ~0.38 - 0.40 | Characteristic of high-spin Fe(III) | [18][19] |

| Quadrupole Splitting (ΔEQ) | ~0.40 | Indicates a distortion from perfect cubic symmetry | [19] |

Applications in R&D

The well-defined coordination and photochemical properties of iron(III) oxalate make it a valuable compound in several areas of research and development:

-

Chemical Actinometry: Its high and stable quantum yield for photoreduction makes it the primary standard for measuring light intensity in photochemical experiments.[1][10]

-

Nanoparticle Synthesis: It serves as a precursor for the controlled thermal synthesis of various iron oxide polymorphs (e.g., hematite, maghemite) for applications in catalysis and magnetic materials.[3]

-

Drug Delivery and Biomedical Applications: Iron-containing materials are being explored for biomedical uses. For instance, iron(III)-doped hydroxyapatite, which can be synthesized using iron oxalate, shows promise for drug delivery, magnetic resonance imaging, and hyperthermia cancer treatment.[20]

-

Atmospheric Chemistry: The photochemical reactions of ferrioxalate complexes are important in atmospheric processes, as they can be a significant source of reactive oxygen species (ROS) like hydroxyl and hydroperoxyl radicals in atmospheric liquid phases.[10][11]

References

- 1. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. Ferrioxalate - Wikipedia [en.wikipedia.org]

- 3. ijirset.com [ijirset.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Ferrioxalate [dl1.en-us.nina.az]

- 7. Supramolecular interactions in the X-ray crystal structure of potassium tris(oxalato)ferrate(III) trihydrate | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New insight into photochemistry of ferrioxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atilim.edu.tr [atilim.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 16. cerritos.edu [cerritos.edu]

- 17. holowiki.org [holowiki.org]

- 18. scielo.br [scielo.br]

- 19. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Crystal Structure and Morphology of Iron (III) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron (III) oxalate, also known as ferric oxalate, is a coordination compound with the chemical formula Fe₂ (C₂O₄)₃ . It exists in various hydrated forms, with the tetrahydrate and hexahydrate being common examples. This compound and its related complex salts, such as potassium ferrioxalate (K₃[Fe(C₂O₄)₃]) , are of significant interest in diverse fields including materials science, drug development, and photochemistry. The crystal structure and morphology of this compound are critical parameters that dictate its physical and chemical properties, influencing its reactivity, solubility, and bioavailability. This technical guide provides a comprehensive overview of the crystal structure, morphology, and synthesis of this compound and its derivatives, with a focus on data presentation, experimental protocols, and logical relationships.

Crystal Structure of this compound and its Derivatives

The crystal structure of this compound can be complex, primarily existing as a coordination polymer. In contrast, the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻ , forms discrete anionic complexes that crystallize with various counter-ions to form salts, the most common being potassium ferrioxalate.

This compound Tetrahydrate (Fe₂(C₂O₄)₃·4H₂O)

The tetrahydrate of this compound possesses a triclinic crystal structure. Within this structure, the iron (III) ions are in an octahedral coordination environment. The oxalate ligands exhibit a bridging behavior, connecting the iron centers. Notably, these oxalate bridges display different coordination modes, with some acting as tetradentate ligands and others as bidentate ligands.[1] Mössbauer spectroscopy data reveals an isomer shift of 0.38 mm/s and a quadrupole splitting of 0.40 mm/s, which is consistent with high-spin Fe³⁺ in an octahedral coordination.[1]

Potassium Tris(oxalato)ferrate(III) Anhydrous (K₃[Fe(C₂O₄)₃])

The anhydrous form of potassium ferrioxalate crystallizes in a chiral cubic space group, P4₁32.

Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

The trihydrate of potassium ferrioxalate adopts a monoclinic crystal system with the space group P2₁/c.

Crystallographic Data Summary

The following table summarizes the crystallographic data for various forms of this compound and its potassium salts.

| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| This compound Tetrahydrate | Fe₂(C₂O₄)₃·4H₂O | Triclinic | - | - | - | - | - | - | - | - |

| Anhydrous Potassium Ferrioxalate | K₃[Fe(C₂O₄)₃] | Cubic | P4₁32 | 13.5970(2) | 13.5970(2) | 13.5970(2) | 90 | 90 | 90 | 4 |

| Potassium Ferrioxalate Trihydrate | K₃[Fe(C₂O₄)₃]·3H₂O | Monoclinic | P2₁/c | 7.762(1) | 19.937(3) | 10.353(1) | 90 | 107.75(1) | 90 | 4 |

| Iron (II) Oxalate Dihydrate (α-form) | FeC₂O₄·2H₂O | Monoclinic | C2/c | 10.169(2) | 5.253(1) | 9.896(2) | 90 | 127.89(3) | 90 | 4 |

Morphology of this compound Crystals

The morphology of this compound crystals is highly dependent on the synthesis conditions. Factors such as the choice of precursors, pH of the solution, temperature, and the presence of additives or impurities can significantly influence the size and shape of the resulting crystals.

For instance, the crystal habit of potassium ferrioxalate can be tuned to produce different shapes, ranging from needles to hexagonal plates, by adjusting the acidity of the crystallization medium.[2] More acidic conditions tend to favor the formation of thicker, more compact crystals, whereas less acidic environments may lead to the growth of elongated, needle-like crystals.[2] The presence of impurities can also disrupt the regular crystal lattice formation, resulting in altered morphologies.[2]

In the realm of nanomaterials, iron oxalate has been synthesized in the form of nanorods. This highlights the potential to control the morphology of this compound at the nanoscale through specific synthesis strategies.

Morphological Data Summary

| Compound/Morphology | Synthesis Method Highlights | Dimensions/Shape |

| Potassium Ferrioxalate | Crystallization from aqueous solution; morphology influenced by pH and impurities.[2] | Needles, hexagonal plates.[2] |

| Iron Oxalate Nanorods | Specific synthesis route (details not fully provided in the initial search). | Nanoscale rods. |

| This compound | General precipitation. | Aggregated low-crystallinity particles (10-15 µm). |

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. The following protocols outline common laboratory procedures for the preparation of potassium tris(oxalato)ferrate(III) trihydrate.

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate

This synthesis can be performed starting from either an iron(III) salt or an iron(II) salt.

Method 1: Starting from Iron(III) Chloride [3]

-

Preparation of Potassium Oxalate Solution: Dissolve approximately 9.0 g of hydrated potassium oxalate (K₂C₂O₄·H₂O) in 30 mL of distilled water. Heat the solution gently to facilitate dissolution, but avoid boiling.

-

Preparation of Iron(III) Chloride Solution: In a separate beaker, dissolve 4.4 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in a minimal amount of cold water (10-15 mL).

-

Reaction and Crystallization: Add the iron(III) chloride solution to the warm potassium oxalate solution while stirring. Cool the resulting mixture in an ice-water bath to induce the crystallization of the green product, potassium tris(oxalato)ferrate(III) trihydrate. The synthesis and crystallization should be conducted away from strong sunlight as the complex is photosensitive.[2][3]

-

Isolation and Purification: Collect the crystals by suction filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold distilled water and then with acetone to facilitate drying. The crude product can be purified by recrystallization from a minimum amount of hot water.[4]

Method 2: Starting from Iron(II) Ammonium Sulfate [5]

This multi-step synthesis involves the initial precipitation of iron(II) oxalate, followed by its oxidation to the iron(III) complex.

-

Precipitation of Iron(II) Oxalate: Dissolve approximately 5 g of iron(II) ammonium sulfate hexahydrate in 15 mL of distilled water containing a few drops of dilute sulfuric acid to prevent the hydrolysis of the iron(II) salt. Add a solution of oxalic acid to precipitate yellow iron(II) oxalate.

-

Oxidation to the Iron(III) Complex: To the iron(II) oxalate precipitate, add a solution of potassium oxalate. Heat the mixture to about 40°C and add 6% hydrogen peroxide solution dropwise to oxidize the iron(II) to iron(III).[6]

-

Formation of the Tris(oxalato)ferrate(III) Complex: After the oxidation is complete, add a slight excess of oxalic acid to the hot solution to ensure the formation of the [Fe(C₂O₄)₃]³⁻ complex.

-

Crystallization and Isolation: Cool the solution to crystallize the potassium tris(oxalato)ferrate(III) trihydrate.[6] Isolate and purify the crystals as described in Method 1.

Characterization Techniques

The synthesized this compound and its derivatives can be characterized using a variety of analytical techniques:

-

X-ray Diffraction (XRD): To determine the crystal structure, lattice parameters, and phase purity.

-

Scanning Electron Microscopy (SEM): To visualize the crystal morphology, size, and surface features.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the coordination of the oxalate ligands to the iron center.[7]

-

Mössbauer Spectroscopy: To probe the oxidation state and coordination environment of the iron atoms.[7]

-

Thermogravimetric Analysis (TGA): To determine the water of hydration and study the thermal decomposition behavior.

Signaling Pathways and Experimental Workflows

The synthesis and characterization of this compound involves a logical sequence of steps. The following diagram, generated using the DOT language, illustrates a typical experimental workflow.

Caption: Experimental workflow for the synthesis and characterization of this compound crystals.

References

Synthesis of Potassium Ferrioxalate from Iron (III) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of potassium ferrioxalate (also known as potassium tris(oxalato)ferrate(III)) from iron (III) chloride. This coordination compound is notable for its vibrant green crystals and its sensitivity to light, which makes it a key component in actinometry and blueprinting processes. This document provides a comprehensive overview of two primary synthesis methodologies, detailed experimental protocols, and a summary of quantitative data derived from established procedures.

Core Concepts and Reaction Chemistry

The synthesis of potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O, from iron (III) chloride can be achieved through two principal pathways:

-

Direct Precipitation: This method involves the direct reaction of an aqueous solution of iron (III) chloride with a solution of potassium oxalate. The stoichiometry of this reaction is crucial for maximizing the yield of the desired complex. The overall chemical equation for this process is: FeCl₃ + 3K₂C₂O₄ → K₃[Fe(C₂O₄)₃] + 3KCl[1]

-

Two-Step Precipitation via Ferric Hydroxide: This alternative method first involves the precipitation of ferric hydroxide (Fe(OH)₃) by reacting iron (III) chloride with a base, typically potassium hydroxide (KOH). The purified ferric hydroxide precipitate is then reacted with a solution containing both potassium oxalate and oxalic acid to form the potassium ferrioxalate complex.[2][3] The reactions for this process are: FeCl₃ + 3KOH → Fe(OH)₃ + 3KCl[2][3] 2Fe(OH)₃ + 3(COOH)₂ + 3K₂C₂O₄ → 2K₃[Fe(C₂O₄)₃] + 6H₂O

The choice of method may depend on the desired purity of the final product and the available starting materials. The two-step method can offer a higher purity product by isolating the ferric hydroxide intermediate.

Quantitative Data Summary

The following tables summarize the quantitative data from various cited experimental protocols for the synthesis of potassium ferrioxalate.

Table 1: Reactant Quantities for Direct Precipitation Method

| Reagent | Quantity (Method 1)[4] | Quantity (Method 2)[5] |

| Iron (III) Chloride Hexahydrate (FeCl₃·6H₂O) | 4.4 g | 2.7 g |

| Potassium Oxalate Monohydrate (K₂C₂O₄·H₂O) | 9.0 g | 5.5 g |

| Distilled Water (for FeCl₃) | 10-15 mL | Not specified |

| Distilled Water (for K₂C₂O₄) | 30 mL | 100 cm³ |

Table 2: Reactant Quantities for Two-Step Precipitation Method

| Reagent | Quantity (Method 1)[2][3] | Quantity (Method 2)[6] |

| Anhydrous Iron (III) Chloride (FeCl₃) | 3.5 g | 3.5 g |

| Potassium Hydroxide (KOH) | 4.0 g | 4.0 g |

| Oxalic Acid Dihydrate ((COOH)₂·2H₂O) | 4.0 g | 4.0 g |

| Potassium Oxalate Monohydrate (K₂C₂O₄·H₂O) | 5.5 g | 5.5 g |

| Distilled Water (for FeCl₃) | 10 mL | 50 mL |

| Distilled Water (for KOH) | 50 mL | 50 mL |

| Distilled Water (for Oxalate solution) | 100 mL | 100 mL |

Experimental Protocols

The following are detailed methodologies for the synthesis of potassium ferrioxalate.

Method 1: Direct Precipitation[4][7]

-

Preparation of Reactant Solutions:

-

Dissolve approximately 9.0 g of potassium oxalate monohydrate in 30 mL of distilled water in a 250 mL beaker. Heat the solution gently to facilitate dissolution, but do not boil.

-

In a separate small beaker, dissolve 4.4 g of iron (III) chloride hexahydrate in a minimal amount of cold distilled water (approximately 10-15 mL).

-

-

Formation of the Complex:

-

Slowly add the iron (III) chloride solution to the warm potassium oxalate solution while stirring continuously with a glass rod. A green solution of the potassium ferrioxalate complex will form.

-

-

Crystallization:

-

Cool the resulting green solution in an ice-water bath to induce crystallization. This process should be carried out away from strong sunlight as the complex is photosensitive.[4]

-

-

Isolation and Purification:

-

Collect the precipitated bright green crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water, followed by a wash with cold ethanol to aid in drying.[7]

-

Dry the crystals in a dark place, for instance, by pressing them between filter papers or in a desiccator.

-

Method 2: Two-Step Precipitation via Ferric Hydroxide[2][3][6]

-

Preparation of Ferric Hydroxide:

-

Dissolve 3.5 g of anhydrous ferric chloride in 50 mL of distilled water in a 250 mL beaker.

-

In a separate beaker, dissolve 4.0 g of potassium hydroxide in 50 mL of distilled water.

-

Slowly add the potassium hydroxide solution to the ferric chloride solution in small portions with constant stirring. A reddish-brown precipitate of ferric hydroxide will form.[6]

-

Filter the ferric hydroxide precipitate using a Buchner funnel and wash it thoroughly with hot distilled water to remove impurities.[2][3]

-

-

Formation of the Complex:

-

In a clean 250 mL beaker, prepare a solution by dissolving 4.0 g of hydrated oxalic acid and 5.5 g of hydrated potassium oxalate in approximately 100 mL of distilled water.[6]

-

Gradually add the freshly prepared ferric hydroxide precipitate to this oxalate solution while stirring continuously. The brown precipitate will dissolve, and the solution will turn a vibrant green. Gentle heating may be applied to ensure all the ferric hydroxide dissolves.[8]

-

-

Crystallization:

-

Filter the green solution to remove any insoluble impurities.

-

Transfer the filtrate to a china dish and gently heat it on a water bath to concentrate the solution until the point of crystallization is reached. This can be tested by taking a drop of the solution on a glass rod and observing if crystals form upon cooling.[8]

-

Cover the china dish, ideally with black paper to protect it from light, and allow it to cool slowly and undisturbed to room temperature to form large, well-defined crystals.[6]

-

-

Isolation and Purification:

-

Decant the mother liquor and collect the green crystals.

-

Wash the crystals with a small amount of cold ethanol.[8]

-

Dry the crystals between folds of filter paper in a dark place.

-

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the synthesis of potassium ferrioxalate.

Caption: Chemical reaction pathway for the two-step synthesis of potassium ferrioxalate.

Caption: Experimental workflow for the two-step synthesis of potassium ferrioxalate.

Caption: Logical relationship of the purification steps for potassium ferrioxalate.

References

- 1. engineeringbyte.com [engineeringbyte.com]

- 2. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. atilim.edu.tr [atilim.edu.tr]

- 5. rsisinternational.org [rsisinternational.org]

- 6. learncbse.in [learncbse.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Decomposition Products of Iron (III) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of iron (III) oxalate, detailing the transformation products, reaction pathways, and the experimental methodologies used for their characterization. The information presented herein is intended to support research and development activities where iron oxides derived from oxalate precursors are of interest.

Introduction

This compound, a coordination complex, serves as a significant precursor for the synthesis of various iron oxides and metallic iron nanoparticles. The thermal decomposition of this compound is a complex process that is highly dependent on the experimental conditions, particularly the atmospheric environment. Understanding the decomposition pathway is critical for controlling the physicochemical properties of the final products, such as particle size, morphology, and crystalline phase, which are crucial for applications in catalysis, magnetic materials, and drug delivery systems.

Thermal Decomposition Pathways

The thermal decomposition of this compound proceeds through distinct stages, which are significantly influenced by the surrounding atmosphere. The process generally involves dehydration, reduction of Fe(III) to Fe(II), and subsequent decomposition of the oxalate anion.

2.1. Decomposition in an Inert Atmosphere

Under an inert atmosphere (e.g., nitrogen or argon), the decomposition of hydrated this compound, Fe₂(C₂O₄)₃·nH₂O, typically follows a multi-step process. The initial stage involves the loss of water molecules. Subsequently, the anhydrous this compound decomposes to form iron (II) oxalate as an intermediate, accompanied by the release of carbon dioxide.[1] This reduction of the iron center is a key step in the process. The iron (II) oxalate intermediate then further decomposes at higher temperatures to yield a mixture of iron oxides, such as wüstite (FeO) and magnetite (Fe₃O₄), and in some cases, metallic iron (α-Fe).[1] The disproportionation of wüstite can also lead to the formation of metallic iron and magnetite.[1][2]

2.2. Decomposition in an Oxidative Atmosphere

In an oxidative atmosphere, such as air, the decomposition pathway is altered. While the initial dehydration and reduction to iron (II) oxalate may still occur, the presence of oxygen leads to the oxidation of the intermediate products.[1] The final product of the thermal decomposition of this compound in an oxidative atmosphere is typically hematite (α-Fe₂O₃).[1] The process can be complex, involving overlapping stages of dehydration, reductive formation of iron (II) oxalate, and its subsequent oxidative decarboxylation to hematite.[1]

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and mass loss events associated with the thermal decomposition of this compound and its common intermediate, iron (II) oxalate, under different atmospheric conditions. These values are compiled from thermogravimetric analysis (TGA) data reported in the literature.

| Precursor Material | Atmosphere | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Product(s) | Reference |

| This compound Hydrate | Inert | 150 - 210 | Variable (Dehydration) | H₂O | Anhydrous this compound | [1] |

| Anhydrous this compound | Inert | ~200 | Variable | CO₂ | Iron (II) Oxalate | [1] |

| Iron (II) Oxalate | Inert | 310 - 400 | ~39 | CO, CO₂ | Fe₃O₄, α-Fe, FeO | [1][3] |

| This compound Hydrate | Oxidative | 180 - 400 | Variable | H₂O, CO, CO₂ | α-Fe₂O₃ | [1] |

| Iron (II) Oxalate Dihydrate | Oxidative | 100 - 250 | ~20 | H₂O | Anhydrous Iron (II) Oxalate | [4] |

| Anhydrous Iron (II) Oxalate | Oxidative | 250 - 350 | ~30 | CO, CO₂ | α-Fe₂O₃ | [4] |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, sample mass, and particle size.

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on a suite of analytical techniques. Detailed experimental protocols for the key methods are outlined below.

4.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature-dependent mass loss and associated thermal events (endothermic/exothermic) during decomposition.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

-

Methodology:

-

A precisely weighed sample of this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[5]

-

A purge gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidative atmosphere) is flowed through the furnace at a constant rate (e.g., 50 mL/min).

-

The mass of the sample and the heat flow to the sample are continuously recorded as a function of temperature.

-

The resulting TGA and DSC curves are analyzed to identify decomposition stages, temperature ranges, mass losses, and the nature of thermal events.

-

4.2. Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products released during thermal decomposition.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Methodology:

-

The TGA experiment is performed as described in section 4.1.

-

The gas evolved from the TGA furnace is transferred to the MS or FTIR spectrometer through a heated transfer line.

-

Mass spectra or infrared spectra of the evolved gases are continuously recorded throughout the TGA run.

-

The spectra are analyzed to identify the gaseous species (e.g., H₂O, CO, CO₂) released at each decomposition step.

-

4.3. X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid decomposition products.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

-

Methodology:

-

Samples of this compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA.

-

The samples are then cooled to room temperature and finely ground.

-

The powdered sample is mounted on a sample holder.

-

The sample is scanned over a range of 2θ angles (e.g., 10-80°) to obtain a diffraction pattern.

-

The resulting diffractogram is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present in the solid residue.

-

4.4. Mössbauer Spectroscopy

-

Objective: To determine the oxidation state and local environment of the iron atoms in the solid products.

-

Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source.

-

Methodology:

-

Solid residues from the thermal decomposition are prepared as thin absorbers.

-

The sample is placed between the Mössbauer source and a detector.

-

The velocity of the source is varied to scan the energy range of nuclear transitions.

-

The absorption of gamma rays by the sample is measured as a function of the source velocity.

-

The resulting Mössbauer spectrum is fitted to determine parameters such as isomer shift, quadrupole splitting, and hyperfine magnetic field, which provide information about the iron species present (e.g., Fe²⁺, Fe³⁺ in different oxide lattices).

-

Visualized Pathways and Workflows

The following diagrams illustrate the thermal decomposition pathways of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathways of this compound.

Caption: Experimental workflow for analyzing this compound decomposition.

References

A Technical Guide to the Photoreduction Mechanism of the Aqueous Ferrioxalate Complex

Abstract

The potassium ferrioxalate complex, K₃[Fe(C₂O₄)₃], is a cornerstone of chemical photochemistry, primarily recognized for its role as a highly sensitive and reliable chemical actinometer. Its utility stems from a well-defined photoreduction process initiated by the absorption of light across a broad spectral range, leading to the reduction of iron(III) to iron(II). This guide provides an in-depth exploration of the core mechanisms governing this transformation, intended for researchers, scientists, and professionals in drug development who leverage photochemical processes. It details the primary ligand-to-metal charge transfer event, the subsequent formation of radical intermediates, and the secondary reactions that result in a quantum yield greater than unity. Furthermore, this document presents key quantitative data, outlines detailed experimental protocols for synthesis and actinometry, and provides visual diagrams of the reaction pathways and experimental workflows to facilitate a comprehensive understanding.

The Core Photoreduction Mechanism

The photoreduction of the aqueous tris(oxalato)ferrate(III) ion, [Fe(C₂O₄)₃]³⁻, is a multi-step process that begins with photoexcitation and proceeds through several transient intermediates. The overall reaction can be summarized as:

2[Fe(C₂O₄)₃]³⁻ + hν → 2Fe²⁺ + 5C₂O₄²⁻ + 2CO₂[1]

The mechanism is characterized by a primary photochemical event followed by secondary thermal reactions that amplify the production of Fe(II).[2][3]

Ligand-to-Metal Charge Transfer (LMCT) Excitation

Upon absorbing a photon of suitable energy (typically in the UV to blue-green region of the spectrum, ~250-580 nm), the ferrioxalate complex undergoes a ligand-to-metal charge transfer (LMCT).[4] This is an intramolecular redox process where an electron is transferred from one of the oxalate ligands to the central Fe(III) ion.[5][6] This event occurs on a sub-picosecond timescale, instantaneously reducing the iron center to Fe(II) and creating an oxidized oxalate ligand radical still within the coordination sphere.[4][6]

Formation of Primary Intermediates

Following the LMCT event, the primary radical complex, [(C₂O₄)₂Fe(II)(C₂O₄•⁻)]³⁻, is formed.[5][7] This species is highly unstable. The oxidized oxalate radical ligand subsequently dissociates.[6] There has been considerable investigation into the precise identity of the radical species that diffuses into the solution. Evidence from transient absorption spectroscopy and other ultrafast techniques suggests the dissociation of the oxidized oxalate molecule to form carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻).[2][6] Another proposed intermediate is the oxalate radical anion (C₂O₄•⁻).[2][5]

Secondary Reactions and Amplification of Quantum Yield

A key feature of the ferrioxalate system is that the quantum yield for Fe(II) formation (ΦFe(II)) is often greater than one.[2] This is because the highly reactive radical intermediate (CO₂•⁻ or C₂O₄•⁻) generated in the primary photochemical step can reduce a second ground-state ferrioxalate complex in a subsequent thermal reaction.[2][3]

This secondary reaction effectively doubles the number of Fe(II) ions produced for each initial photon absorption event that successfully generates a radical, explaining the high quantum efficiency of the system.[2]

Influence of pH on Speciation and Reactivity

The pH of the aqueous solution is a critical parameter that influences the speciation of the iron-oxalate complexes and the overall reaction efficiency.[8] While the tris(oxalato)ferrate(III) complex, [Fe(C₂O₄)₃]³⁻, is the dominant species in acidic solutions with a sufficient excess of oxalate, other species such as [Fe(C₂O₄)₂]⁻ and [Fe(C₂O₄)]⁺ can exist in equilibrium.[7] At near-neutral pH, ferrioxalate complexes have been shown to be more soluble and photoactive than corresponding iron aqua/hydroxo complexes, extending the useful pH range for Fenton-like processes.[8][9][10] Studies have shown that in the absence of externally supplied H₂O₂, the degradation of probe compounds, and by extension the production of hydroxyl radicals, is enhanced with increasing pH in the photo/ferrioxalate system.[8][9]

Quantitative Data: Quantum Yield of Fe(II) Formation

The quantum yield (Φ) is the number of Fe(II) ions formed per photon absorbed. It is a critical parameter for actinometry. The quantum yield of the ferrioxalate actinometer is known to be largely independent of temperature, light intensity, and the concentration of the complex over a typical operating range.[2][11] However, it is strongly dependent on the wavelength of irradiation.

| Wavelength (nm) | Quantum Yield (ΦFe(II)) | Ferrioxalate Concentration (mol/L) | Reference |

| 253.7 | 1.38 ± 0.03 | Not Specified | [11][12] |

| 297 | 1.24 | 0.006 | [11] |

| 313 | 1.24 | 0.006 | [11] |

| 363.8 | 1.283 ± 0.023 | 0.006 | [3] |

| 365/366 | 1.26 ± 0.03 | Not Specified | [11][13][14] |

| 406.7 | 1.188 ± 0.012 | 0.006 | [3] |

| 436 | ~1.14 | 0.006 | [3] |

| 457.9 | 0.845 ± 0.011 | 0.15 | [3] |

Key Experimental Protocols

Accurate use of the ferrioxalate system requires careful preparation and handling, as the complex is highly light-sensitive.[15][16] All procedures involving the actinometer solution should be performed in a darkroom, ideally under red light illumination.[17][18]

Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol yields the characteristic bright green crystals of the complex.[17]

-

Preparation of Solutions:

-

Reaction: Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously. A green solution of the potassium ferrioxalate complex will form.[17]

-

Crystallization: To induce crystallization, cool the resulting solution in an ice bath for 30-60 minutes.[17]

-

Collection and Purification: Collect the precipitated bright green crystals via vacuum filtration.[17] The crystals can be recrystallized by dissolving them in a minimum of hot water and allowing them to cool slowly.

-

Drying and Storage: Dry the crystals in a desiccator overnight. The solid should be stored in an amber vial or otherwise protected from light, where it is stable for months.[19]

Ferrioxalate Actinometry for Photon Flux Determination

This protocol describes the measurement of Fe(II) produced upon irradiation.

-

Preparation of Solutions (in a darkroom):

-

Actinometer Solution (e.g., 0.006 M or 0.15 M): Prepare a solution of potassium ferrioxalate in dilute sulfuric acid (e.g., 0.1 M H₂SO₄). For example, to make a 0.15 M solution, add ~0.75 g of K₃[Fe(C₂O₄)₃]·3H₂O to 1 mL of 1.0 M H₂SO₄ and add water to a final volume of 10 mL.[18]

-

Developer Solution: Prepare a solution of 1,10-phenanthroline and a buffer. A common formulation is to dissolve 0.1 g of 1,10-phenanthroline and 22.5 g of sodium acetate in 250 mL of 1 N H₂SO₄.[17]

-

-

Irradiation:

-

Pipette a known volume of the actinometer solution into a quartz cuvette or reaction vessel transparent to the desired wavelength.[17]

-

Keep an identical sample in complete darkness to serve as a control/blank.[17]

-

Irradiate the sample solution using a monochromatic light source for a precisely measured period. The total conversion should be kept low (<10%) to ensure the concentration of the absorbing species does not change significantly.[15]

-

-

Development:

-

After irradiation, take a precise aliquot from the irradiated sample and the dark control sample and place them in separate volumetric flasks.[15]

-

Add a known volume of the 1,10-phenanthroline developer solution to each flask. Dilute to the mark with distilled water and mix thoroughly.[17]

-

Allow the solutions to stand in the dark for at least 30 minutes to allow for the complete formation of the intensely red-colored tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[17][19]

-

-

Spectrophotometric Measurement:

-

Calculation: The concentration of Fe(II) formed is determined using the Beer-Lambert law (A = εcl), where the molar absorptivity (ε) of the [Fe(phen)₃]²⁺ complex is determined from a calibration curve prepared with a standard Fe(II) solution (e.g., from ferrous ammonium sulfate).[15][19] The photon flux can then be calculated from the moles of Fe(II) formed, the irradiation time, the irradiated volume, and the known quantum yield (Φ) at that wavelength.

Flash Photolysis for Transient Species Detection

Flash photolysis is an advanced experimental technique used to study the kinetics and spectra of short-lived intermediates.[2][5]

-

Principle: The technique uses a high-intensity, short-duration light pulse (the "pump," e.g., from a Nd:YAG laser) to excite the ferrioxalate solution, generating a significant concentration of transient species.[5][7]

-

Detection: A second, lower-intensity light beam (the "probe") is passed through the sample at a right angle to the pump beam. The probe beam's wavelength can be varied to record the absorption spectrum of the transient species at different time delays after the initial flash.[2]

-

Data Analysis: By monitoring the change in absorbance at specific wavelengths as a function of time after the laser flash, the decay kinetics of the intermediates can be determined, providing insight into their lifetimes and reaction rate constants.[5][7] This method has been instrumental in identifying the primary radical complexes and measuring their evolution on timescales from picoseconds to microseconds.[6][7]

Visualized Pathways and Workflows

To clarify the complex processes involved, the following diagrams illustrate the core photochemical mechanism and the standard experimental workflow for actinometry.

Caption: The photoreduction mechanism of ferrioxalate.

Caption: Experimental workflow for ferrioxalate actinometry.

Conclusion

The photoreduction of the aqueous ferrioxalate complex is a robust and efficient photochemical process, making it an ideal system for chemical actinometry and a model for understanding metal-ligand photochemistry. The core mechanism is initiated by a rapid, light-induced ligand-to-metal charge transfer, followed by the generation of radical intermediates that drive secondary reactions, leading to a quantum yield for Fe(II) production that exceeds unity. The process is well-characterized, with established quantitative data and detailed experimental protocols that allow for its reliable application in research. A thorough understanding of this mechanism, including the influence of parameters like pH and wavelength, is crucial for its accurate use in quantifying photon flux and for its application in fields such as environmental chemistry and advanced oxidation processes.

References

- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 2. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. escholarship.org [escholarship.org]

- 5. New insight into photochemistry of ferrioxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pH effect on OH radical production in photo/ferrioxalate system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ferrioxalate-assisted solar photo-Fenton degradation of a herbicide at pH conditions close to neutrality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. hepatochem.com [hepatochem.com]

- 17. benchchem.com [benchchem.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. hepatochem.com [hepatochem.com]

An In-depth Technical Guide on the Magnetic Properties of Iron (III) Oxalate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of iron (III) oxalate nanoparticles. Given the nascent stage of research into the magnetic characteristics of nanoparticles composed purely of this compound, this document synthesizes available data on related iron oxalate complexes and iron oxalate-containing nanomaterials. It is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction to this compound Nanoparticles

This compound nanoparticles are a class of metal-organic nanoparticles that have garnered interest for their potential applications in catalysis and biomedicine. The magnetic properties of these nanoparticles are of particular importance for applications such as targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and stimuli-responsive therapeutic systems.[1]

The magnetic behavior of iron-containing nanoparticles is largely dictated by the oxidation state and coordination environment of the iron ions, as well as the particle size and morphology. In the case of this compound, the Fe³⁺ ions are in a high-spin state, which is expected to result in paramagnetic behavior at room temperature.[2] However, at the nanoscale, quantum effects and inter-particle interactions can lead to more complex magnetic phenomena.

Synthesis of this compound Nanomaterials

While the direct synthesis of stable, monodisperse this compound nanoparticles remains an area of active research, several methods have been reported for the synthesis of iron oxalate complexes and related nanomaterials.

Synthesis of Iron (II) Oxalate Nanorods (as a precursor)

A common route to iron oxide nanoparticles involves the initial synthesis of iron (II) oxalate nanorods, which can then be thermally decomposed.[3]

Experimental Protocol:

-

Materials: Cationic surfactant cetyltrimethylammonium bromide (CTAB), iron (II) salt (e.g., ferrous ammonium sulfate), oxalic acid, deionized water.

-

Procedure:

-

Prepare a reverse micellar solution using CTAB in an appropriate solvent system.

-

Introduce an aqueous solution of the iron (II) salt into the reverse micelle system under vigorous stirring.

-

Slowly add an aqueous solution of oxalic acid to the mixture to initiate the precipitation of iron (II) oxalate within the reverse micelles.

-

Age the solution to allow for the growth of nanorods.

-

Isolate the iron (II) oxalate nanorods by centrifugation and wash thoroughly with deionized water and ethanol.

-

Dry the product under vacuum.

-

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate

This complex serves as a well-characterized example of an this compound compound.

Experimental Protocol:

-

Materials: Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O), sulfuric acid (3M), oxalic acid (~0.5M), potassium oxalate (~1M), hydrogen peroxide (6%).[4]

-

Procedure:

-

Dissolve ferrous ammonium sulfate in deionized water containing a few drops of sulfuric acid.[4]

-

Add oxalic acid to the solution and heat to boiling to precipitate yellow iron (II) oxalate (FeC₂O₄).[4]

-

Allow the precipitate to settle, decant the supernatant, and wash the precipitate with hot deionized water.[4]

-

Add potassium oxalate to the precipitate and heat to 40°C.[4]

-

Slowly add hydrogen peroxide dropwise while maintaining the temperature between 40°C and 50°C to oxidize Fe²⁺ to Fe³⁺.[4]

-

Heat the solution to boiling and add a small amount of oxalic acid until the solution turns clear green.[4]

-

Cool the solution in an ice bath to crystallize the potassium tris(oxalato)ferrate(III) trihydrate.[4]

-

Collect the crystals by vacuum filtration and wash with a 1:1 ethanol/water solution.[4]

-

Diagram of Synthesis Workflow for Potassium Tris(oxalato)ferrate(III) Trihydrate

Caption: Workflow for the synthesis of potassium tris(oxalato)ferrate(III) trihydrate.

Magnetic Properties

The magnetic properties of this compound nanoparticles are not extensively documented in the literature. However, insights can be gained from the study of bulk this compound complexes and related nanomaterials.

Theoretical Considerations

Iron (III) has a d⁵ electronic configuration. In an octahedral ligand field, such as that provided by the oxalate ligands, the five d-electrons can be arranged in either a high-spin or a low-spin state. For this compound complexes, the high-spin state is generally observed, resulting in five unpaired electrons. This high number of unpaired electrons is the primary source of the material's magnetic moment.

Magnetic Behavior of Bulk this compound Complexes

Studies on bulk potassium tris(oxalato)ferrate(III) trihydrate have shown that it exhibits paramagnetic behavior at room temperature.[5] At very low temperatures, weak antiferromagnetic interactions between the iron centers have been observed.[5]

| Compound | Magnetic Behavior | Weiss Constant (θ) | Néel Temperature (Tₙ) |

| CeFe(C₂O₄)₃·9H₂O | Paramagnetic, Antiferromagnetic coupling | -1.4 K | 4 K |

| PrFe(C₂O₄)₃·9H₂O | Paramagnetic, Antiferromagnetic coupling | -2.7 K | 6 K |

Table 1: Magnetic properties of rare earth-iron oxalate-bridged complexes.[5]

Expected Magnetic Properties of this compound Nanoparticles

Based on the properties of bulk this compound and general principles of nanomagnetism, the following magnetic characteristics can be anticipated for this compound nanoparticles:

-

Superparamagnetism: At sufficiently small particle sizes, this compound nanoparticles are expected to exhibit superparamagnetism. This phenomenon occurs when the thermal energy is sufficient to overcome the magnetic anisotropy energy barrier, causing the magnetic moment of the nanoparticle to fluctuate randomly. In the presence of an external magnetic field, the magnetic moments will align, leading to a large magnetic susceptibility, but they will show no remanence or coercivity once the field is removed.

-

Surface Effects: Due to the high surface-to-volume ratio in nanoparticles, surface atoms play a more significant role in the overall magnetic properties. This can lead to phenomena such as spin canting at the surface, which may alter the net magnetic moment of the nanoparticle.

-

Inter-particle Interactions: The magnetic interactions between neighboring nanoparticles can influence their collective magnetic behavior. These interactions can be either dipolar or exchange interactions and can lead to more complex magnetic ordering, such as spin-glass-like behavior.

Experimental Characterization of Magnetic Properties

Several techniques are employed to characterize the magnetic properties of nanoparticles.

Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique to measure the magnetic moment of a material as a function of an applied magnetic field.[6][7]

Experimental Protocol:

-

Sample Preparation: A known mass of the nanoparticle powder is packed into a sample holder.

-

Measurement: The sample is placed in a uniform magnetic field and vibrated at a known frequency. The oscillating magnetic dipole moment of the sample induces a voltage in a set of pick-up coils, which is proportional to the magnetic moment of the sample.

-

Data Acquisition: The magnetic moment is recorded as the external magnetic field is swept through a range of values, typically from a large positive field to a large negative field and back, to generate a hysteresis loop.

-

Parameters Obtained: Saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique for measuring magnetic properties, particularly at low temperatures.[8]

Experimental Protocol:

-

Sample Preparation: A small, known mass of the nanoparticle sample is placed in a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is moved through a set of superconducting pick-up coils coupled to a SQUID. The change in magnetic flux through the coils is detected by the SQUID, providing a very precise measurement of the sample's magnetic moment.

-

Modes of Operation:

-

M vs. H (Hysteresis Loop): The magnetic moment is measured as a function of the applied magnetic field at a constant temperature.

-

M vs. T (Magnetic Susceptibility vs. Temperature): The magnetic moment is measured as a function of temperature under a constant applied magnetic field. This can be done under zero-field-cooled (ZFC) and field-cooled (FC) conditions to determine the blocking temperature in superparamagnetic nanoparticles.

-

Diagram of Magnetic Characterization Workflow

Caption: A generalized workflow for the magnetic characterization of nanoparticles.

Applications in Drug Delivery

The potential of magnetic nanoparticles in drug delivery stems from their ability to be guided to a target site by an external magnetic field and to release a therapeutic payload in response to a stimulus.[1]

Magnetic Targeting

For effective magnetic targeting, nanoparticles should possess a high magnetic moment to respond to an external magnetic field gradient. Superparamagnetic nanoparticles are often preferred as they do not retain any magnetism after the removal of the external field, thus preventing aggregation.

Stimuli-Responsive Drug Release

This compound nanoparticles could potentially be used in stimuli-responsive drug delivery systems. For instance, the application of an alternating magnetic field could induce localized heating (magnetic hyperthermia), which could trigger the release of a drug from a temperature-sensitive polymer coating on the nanoparticle surface.[9]

Diagram of a Potential Signaling Pathway for Stimuli-Responsive Drug Release

Caption: A conceptual pathway for drug release from magnetic nanoparticles.

Conclusion and Future Outlook

The magnetic properties of this compound nanoparticles represent a promising yet underexplored area of research. While the magnetic behavior of bulk this compound complexes is reasonably well understood, a significant knowledge gap exists regarding the magnetic characteristics at the nanoscale. Future research should focus on the development of robust and scalable synthesis methods for monodisperse this compound nanoparticles and a thorough characterization of their magnetic properties as a function of size, morphology, and temperature. Such studies will be crucial for unlocking their full potential in advanced biomedical applications, including targeted drug delivery and diagnostics.

References

- 1. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron(iii) chelated paramagnetic polymeric nanoparticle formulation as a next-generation T1-weighted MRI contrast agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanorods of iron oxalate synthesized using reverse micelles: facile route for alpha-Fe2O3 and Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. physics.byu.edu [physics.byu.edu]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. Temperature-Tunable Iron Oxide Nanoparticles for Remote-Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Iron(III) Oxalate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize iron(III) oxalate complexes, compounds of significant interest in fields ranging from photochemistry and actinometry to atmospheric and materials science.[1][2] Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate a deeper understanding and practical application of these analytical methods.

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

A common and representative iron(III) oxalate complex is potassium tris(oxalato)ferrate(III), also known as potassium ferrioxalate. Its synthesis is a foundational step for subsequent spectroscopic analysis.

Experimental Protocol: Synthesis

This protocol combines established methods for the preparation of high-purity potassium ferrioxalate crystals.[3][4]

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium hydroxide (KOH)

-

Oxalic acid (H₂C₂O₄)

-

Potassium oxalate (K₂C₂O₄)

-

Distilled water

Procedure:

-

Preparation of Ferric Hydroxide:

-

Dissolve 3.5 g of ferric chloride in 10 mL of distilled water in a 250 mL beaker.

-

In a separate beaker, dissolve 4.0 g of potassium hydroxide in 50 mL of distilled water.

-

Slowly add the KOH solution to the FeCl₃ solution while stirring continuously. A reddish-brown precipitate of ferric hydroxide, Fe(OH)₃, will form.[3]

-

Filter the Fe(OH)₃ precipitate using a funnel and wash it thoroughly with hot distilled water to remove impurities.[4]

-

-

Formation of the Complex:

-

In a 250 mL beaker, prepare a hot solution by dissolving 4.0 g of oxalic acid and 5.5 g of potassium oxalate in 100 mL of distilled water.[3]

-

Gradually add the freshly prepared ferric hydroxide precipitate to this hot oxalate solution with constant stirring. The precipitate will dissolve, forming a clear, green solution of the potassium ferrioxalate complex.[3][4]

-

Filter the solution to remove any insoluble impurities.

-

-

Crystallization:

-

Transfer the green solution to a china dish and gently heat it to concentrate the solution until the point of crystallization is reached.

-

Place the china dish in a cold water bath and allow it to cool undisturbed for at least one hour to promote the formation of green crystals of K₃[Fe(C₂O₄)₃]·3H₂O.[3]

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry them in a dark place.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Potassium Ferrioxalate.

Spectroscopic Characterization Techniques

The following sections detail the primary spectroscopic methods for analyzing the electronic structure, molecular vibrations, and magnetic properties of iron(III) oxalate complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the complex. For iron(III) oxalates, the spectra are dominated by intense Ligand-to-Metal Charge Transfer (LMCT) bands.[5] Photoexcitation with UV light promotes an electron from an oxalate ligand orbital to an unoccupied d-orbital of the Fe(III) center, initiating a photoreduction to Fe(II).[5][6] This high photoactivity makes ferrioxalate a widely used chemical actinometer for measuring photon flux.[1]

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute aqueous solution of the iron(III) oxalate complex of a known concentration (e.g., in the micromolar range).

-

Use a dual-beam UV-Vis spectrophotometer, with a quartz cuvette containing distilled water as the reference.

-

Record the absorption spectrum over a range of 200–800 nm.[7]

-

Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Quantitative Data: UV-Vis Absorption

| Complex Species | Approx. λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| [Fe(C₂O₄)]⁺ | ~280 | Data not specified | LMCT |

| [Fe(C₂O₄)₂]⁻ | ~270 | Data not specified | LMCT |

| [Fe(C₂O₄)₃]³⁻ | ~260 (broad) | ~6000 | LMCT |

| (Data sourced from Pozdnyakov et al.[8][9]) |

Photochemical Decomposition Pathway

Upon absorbing UV light, the ferrioxalate anion undergoes a well-studied photochemical reaction, leading to the reduction of iron and the decomposition of an oxalate ligand.

Caption: Photochemical pathway of the ferrioxalate ion.[5][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the molecule, providing information on the coordination of the oxalate ligand to the iron center. The positions of the carboxylate stretching frequencies are particularly sensitive to the coordination environment.

Experimental Protocol: IR Spectroscopy

-

Prepare a solid-state sample using the KBr pellet technique.[11] Mix a small amount of the finely ground complex (1-2 mg) with ~200 mg of dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[11]

Quantitative Data: Characteristic IR Bands for Fe₂(C₂O₄)₃·4H₂O

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | ν(O-H) of lattice water |

| ~1645 (very strong) | ν_as(C=O) asymmetric stretching |

| ~1360 (strong) | ν_s(C-O) + ν(C-C) |

| ~1315 (strong) | ν_s(C-O) + δ(O-C=O) |

| ~820 (strong) | δ(O-C=O) + ν(Fe-O) |

| ~493 (strong) | ν(Fe-O) |

| (Data sourced from D'Antonio et al.[11][12][13]) |

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful nuclear technique that provides specific information about the iron nucleus and its local environment. The key parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), reveal the oxidation state, spin state, and symmetry of the coordination sphere of the iron atom.

Experimental Protocol: Mössbauer Spectroscopy

-

A solid sample of the iron complex is placed in a sample holder.

-

The sample is exposed to a source of gamma rays (typically from the decay of ⁵⁷Co).[11]

-

The spectrometer measures the absorption of gamma rays as a function of the velocity of the source relative to the sample (Doppler effect).

-

The resulting spectrum is fitted to obtain the isomer shift (δ), quadrupole splitting (ΔE_Q), and linewidth (Γ). Isomer shifts are typically reported relative to α-Fe at room temperature.[11]

Quantitative Data: Mössbauer Parameters for Fe₂(C₂O₄)₃·4H₂O at 298 K

| Parameter | Value (mm/s) | Interpretation |

| Isomer Shift (δ) | 0.38 | Characteristic of high-spin Fe(III) in an octahedral O₆ environment. |

| Quadrupole Splitting (ΔE_Q) | 0.40 | Indicates a distortion from perfect cubic symmetry at the Fe nucleus. |

| Linewidth (Γ) | Narrow | Suggests a single, well-defined environment for the iron atoms. |

| (Data sourced from D'Antonio et al. and Wikipedia.[11][14]) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a technique sensitive to species with unpaired electrons. The high-spin Fe(III) ion has a d⁵ electronic configuration with five unpaired electrons, making it strongly EPR active. The spectrum is influenced by the g-value and the zero-field splitting (ZFS) parameters (D and E), which describe the removal of degeneracy of the spin states in the absence of an external magnetic field.

Experimental Protocol: EPR Spectroscopy

-

Prepare a frozen solution of the complex. A common method involves dissolving the complex in a 1:1 v/v water-glycerol mixture to ensure a good glass upon freezing.[15]

-

The solution is placed in a quartz EPR tube, degassed if necessary, and flash-frozen in liquid nitrogen.[15]

-

The EPR spectrum is recorded at cryogenic temperatures (e.g., 5-30 K) using an X-band (~9.4 GHz) spectrometer.[15]

-

The resulting spectrum is analyzed to determine g-values and ZFS parameters.

Quantitative Data: EPR Parameters for Iron(III) Oxalate Systems

| System | Parameter | Value | Interpretation |

| Iron Oxalate in Renal Stones | g-value | 2.0036 | Indicates the presence of a paramagnetic iron-oxalate species.[16] |

| Diferric Transferrin-Oxalate Complex | D | 0.58 cm⁻¹ | Axial zero-field splitting parameter.[17] |

| Diferric Transferrin-Oxalate Complex | E/D | 0.057 | Rhombicity parameter, indicating a near-tetragonal crystal field symmetry.[17] |

Summary of Spectroscopic Information

Each technique provides a unique piece of the puzzle for the complete characterization of iron(III) oxalate complexes.

Caption: Information derived from different spectroscopic techniques.

References

- 1. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 2. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]

- 3. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. escholarship.org [escholarship.org]

- 6. Ultraviolet photochemical reaction of [Fe(III)(C2O4)3]3− in aqueous solutions studied by femtosecond time-resolved X-ray absorption spectroscopy using an X-ray free electron laser - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 15. Electron Spin Relaxation Rates for High-Spin Fe(III) in Iron Transferrin Carbonate and Iron Transferrin Oxalate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electron paramagnetic resonance study of iron oxalate in calcium oxalate renal stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Complementary Mössbauer and EPR studies of iron(III) in diferric human serum transferrin with oxalate or bicarbonate as synergistic anions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Properties of Iron (III) Oxalate: Hydrated vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the properties, synthesis, and characterization of hydrated and anhydrous forms of iron (III) oxalate. The information is tailored for professionals in research and development who require a thorough understanding of this compound for applications ranging from materials science to drug delivery.

Core Properties: A Comparative Analysis

This compound, also known as ferric oxalate, is a coordination complex with the chemical formula Fe₂₂(C₂O₄)₃. It exists in both a hydrated and an anhydrous state, with the hydrated form most commonly found as a hexahydrate or tetrahydrate. The presence of water of hydration significantly influences the compound's physical and chemical properties.

Quantitative Data Summary

The following tables summarize the key quantitative properties of anhydrous this compound and its common hydrated forms, providing a clear comparison for researchers.

Table 1: General and Physical Properties

| Property | This compound (Anhydrous) | This compound Hexahydrate | This compound Tetrahydrate |

| Chemical Formula | Fe₂(C₂O₄)₃ | Fe₂(C₂O₄)₃·6H₂O | Fe₂(C₂O₄)₃·4H₂O |

| Molar Mass | 375.75 g/mol [1][2] | 483.84 g/mol [3][4][5] | 449.81 g/mol |

| CAS Number | 2944-66-3[1] | 166897-40-1[1][5] | Not readily available |

| Appearance | Pale yellow solid[1] | Lime green or green/yellow powder[1][5] | Not specified |

| Solubility in Water | Slightly soluble[1] | Soluble[5][6] | Not specified |

| Melting Point | 365.1 °C (decomposes)[1] | 100 °C (decomposes)[5][6] | Not specified |

Table 2: Spectroscopic and Structural Properties

| Property | This compound (Anhydrous) | This compound Hexahydrate/Tetrahydrate |

| Mössbauer Isomer Shift (mm/s) | Not specified | 0.38 (for tetrahydrate)[1] |

| Mössbauer Quadrupole Splitting (mm/s) | Not specified | 0.40 (for tetrahydrate)[1] |

| Key IR Absorption Bands (cm⁻¹) | Not specified | ~3400 (O-H stretch), 1700-1600 (C=O stretch), ~1300-1400 (C-O stretch), ~800 (O-C=O bend) |

| Crystal System | Not specified | Triclinic (for tetrahydrate)[7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following protocols are compiled from various sources to provide a comprehensive guide.

Synthesis of this compound Hexahydrate

This protocol describes a common method for synthesizing this compound hexahydrate.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Ethanol

-

Beakers

-

Stirring rod

-

Heating plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of ferric chloride hexahydrate in a minimal amount of distilled water in a beaker.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of potassium oxalate monohydrate in distilled water, gently heating to facilitate dissolution.

-

-

Reaction and Precipitation:

-

Slowly add the ferric chloride solution to the warm potassium oxalate solution while stirring continuously.

-

A green precipitate of this compound hexahydrate will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with distilled water to remove soluble impurities.

-

Perform a final wash with ethanol to aid in drying.

-

-

Drying:

-

Dry the purified this compound hexahydrate in a desiccator or at a low temperature in a vacuum oven.

-

Dehydration to Anhydrous this compound

The anhydrous form can be obtained by the controlled thermal dehydration of the hydrated salt.

Materials:

-

This compound hexahydrate

-

Thermogravimetric Analyzer (TGA) or a tube furnace with controlled atmosphere

-

Crucible (for TGA) or quartz tube (for furnace)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Place a known amount of this compound hexahydrate into the TGA crucible or the quartz tube of the furnace.

-

Heat the sample under a continuous flow of inert gas.

-

The heating program should be gradual, for instance, a ramp of 10 °C/min.

-

Water molecules are typically lost in stages. The final dehydration to the anhydrous form occurs at temperatures above 100 °C, often completed by 200-250 °C. The exact temperature can be determined by monitoring the weight loss in the TGA curve.

-

Once the theoretical weight loss for all water molecules is achieved and the weight stabilizes, cool the sample to room temperature under the inert atmosphere to prevent rehydration.

Characterization Techniques

Objective: To study the thermal stability and decomposition profile of this compound hydrate.

Instrument: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Place 5-10 mg of the this compound hydrate sample into a clean, tared TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) or an oxidative atmosphere (e.g., air at 50 mL/min) throughout the experiment.

-

Record the weight loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition.

Objective: To identify the functional groups and vibrational modes of the oxalate ligand and water molecules.

Instruments:

-

Fourier Transform Infrared (FTIR) Spectrometer with a suitable sample holder (e.g., for KBr pellets or ATR).

-

Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Procedure (FTIR - KBr Pellet Method):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Procedure (Raman Spectroscopy):

-

Place a small amount of the powdered sample on a microscope slide or in a capillary tube.

-

Position the sample under the objective of the Raman microscope.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

Objective: To determine the crystal structure and phase purity of the sample.

Instrument: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

Procedure:

-

Finely grind the sample to a homogenous powder using a mortar and pestle.

-

Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's surface.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the 2θ scan range (e.g., 10-80°), step size, and scan speed.

-

Initiate the X-ray scan and collect the diffraction pattern.

-